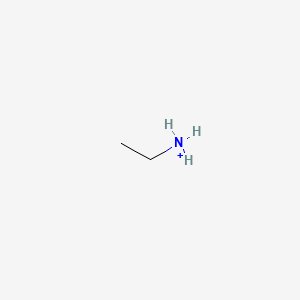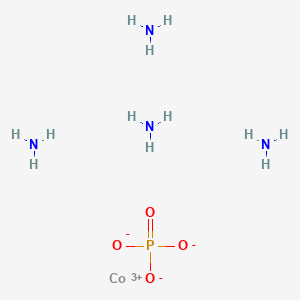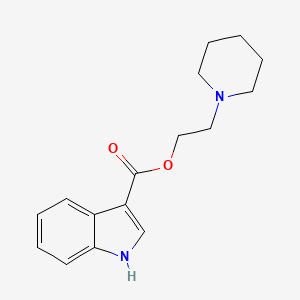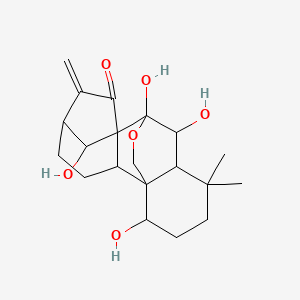
Ethylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Ethylammonium nitrate can be synthesized through several methods:
Reaction between ethanol and ammonia:
Reductive amination of acetaldehyde: This method involves the reaction of acetaldehyde with ammonia and hydrogen to produce ethylaminium.
Hydrogenation of nitro compounds: This compound can also be obtained by the hydrogenation of nitro compounds in the presence of a nickel catalyst.
Analyse Des Réactions Chimiques
Ethylammonium nitrate undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ethylaminium salts.
Oxidation: This compound can be oxidized using strong oxidizers like potassium permanganate to form acetaldehyde.
N-alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Common reagents used in these reactions include acyl chlorides, alkyl halides, and strong oxidizers like potassium permanganate. The major products formed from these reactions include amides, ethylaminium salts, acetaldehyde, and secondary and tertiary amines .
Applications De Recherche Scientifique
Ethylammonium nitrate has numerous applications in scientific research:
Mécanisme D'action
Ethylammonium nitrate exerts its effects primarily through its basicity and nucleophilic properties. It acts as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules . Its basicity allows it to accept protons, forming ethylaminium salts in acidic conditions . These properties make it a versatile compound in both chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Ethylammonium nitrate can be compared with other similar compounds, such as:
Methylamine (CH₃NH₂): A simpler amine with one less carbon atom.
Ethylenediamine (C₂H₄(NH₂)₂): A diamine with two amine groups.
Propylamine (C₃H₇NH₂): A primary amine with one additional carbon atom compared to ethylaminium.
This compound is unique due to its balance of simplicity and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C2H8N+ |
|---|---|
Poids moléculaire |
46.09 g/mol |
Nom IUPAC |
ethylazanium |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1 |
Clé InChI |
QUSNBJAOOMFDIB-UHFFFAOYSA-O |
SMILES |
CC[NH3+] |
SMILES canonique |
CC[NH3+] |
Pictogrammes |
Irritant |
Synonymes |
ethylammonium ethylammonium nitrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)


![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide](/img/structure/B1227931.png)
![3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-furanyl]benzoic acid methyl ester](/img/structure/B1227932.png)
![2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)


![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)

![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)

